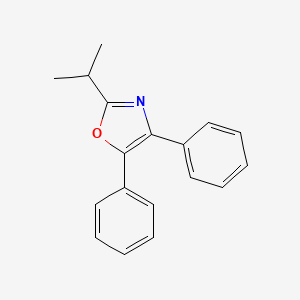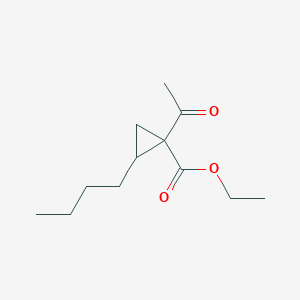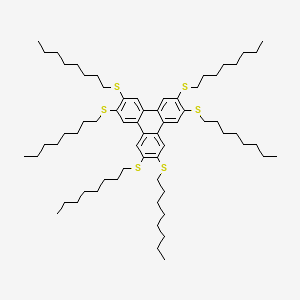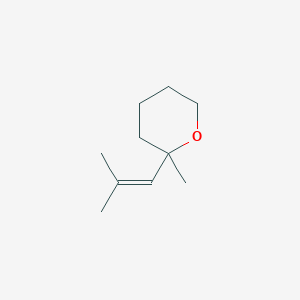![molecular formula C11H22OSi B14349076 Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- CAS No. 98361-28-5](/img/structure/B14349076.png)
Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is an organosilicon compound with the molecular formula C11H22OSi It is characterized by the presence of a cyclohexene ring substituted with two methyl groups and an oxygen atom bonded to a trimethylsilyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- typically involves the reaction of 2,3-dimethyl-1-cyclohexen-1-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of organosilicon compounds with different functional groups.
Aplicaciones Científicas De Investigación
Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- involves its interaction with various molecular targets. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. Additionally, the cyclohexene ring can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilane: A simpler organosilicon compound with the formula (CH3)3SiH.
Methoxytrimethylsilane: Contains a methoxy group instead of the cyclohexene ring.
Cyclohexyltrimethylsilane: Similar structure but with a cyclohexyl group instead of the dimethylcyclohexenyl group.
Uniqueness
Silane, [(2,3-dimethyl-1-cyclohexen-1-yl)oxy]trimethyl- is unique due to the presence of the 2,3-dimethyl-1-cyclohexen-1-yl group, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
98361-28-5 |
|---|---|
Fórmula molecular |
C11H22OSi |
Peso molecular |
198.38 g/mol |
Nombre IUPAC |
(2,3-dimethylcyclohexen-1-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C11H22OSi/c1-9-7-6-8-11(10(9)2)12-13(3,4)5/h9H,6-8H2,1-5H3 |
Clave InChI |
QPZWPRZVMYPSSL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(=C1C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl {[2-(2H-1,3-benzodioxol-5-yl)ethyl]amino}(oxo)acetate](/img/structure/B14348996.png)


![Methyl 2-{(E)-[(4-methylphenyl)imino]methyl}benzoate](/img/structure/B14349004.png)

![4-({2-tert-Butyl-4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy}carbonyl)benzoate](/img/structure/B14349010.png)








